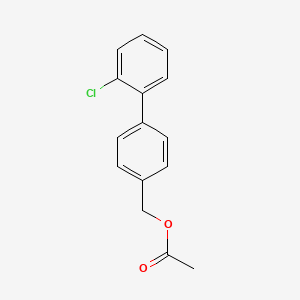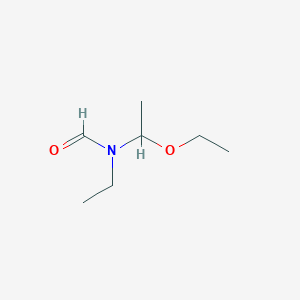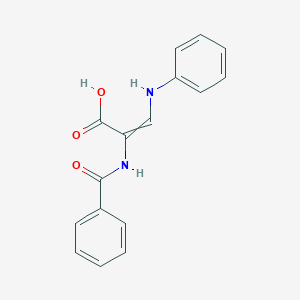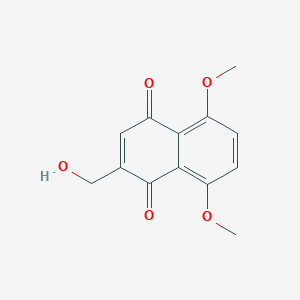![molecular formula C15H13BrO3 B14332615 Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy- CAS No. 111436-61-4](/img/structure/B14332615.png)
Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy-: is an aromatic compound characterized by the presence of a benzaldehyde group substituted with a bromomethyl group and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Bromination of Benzaldehyde Derivatives: The synthesis of Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy- can be achieved through the bromination of appropriate benzaldehyde derivatives.
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes, including bromination and etherification, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) in polar solvents.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions due to its reactive functional groups.
Biology and Medicine:
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds with biological activity.
Biochemical Studies: Used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry:
Material Science: Utilized in the production of polymers and advanced materials.
Agrochemicals: Intermediate in the synthesis of agrochemicals such as pesticides and herbicides.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy- involves its interaction with various molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, affecting their activity. The bromomethyl group can undergo substitution reactions, leading to the formation of new compounds with different biological activities .
Comparaison Avec Des Composés Similaires
Benzaldehyde, 4-methoxy-: Lacks the bromomethyl group, leading to different reactivity and applications.
Benzaldehyde, 4-bromo-: Lacks the methoxy group, resulting in different chemical properties and uses.
Propriétés
Numéro CAS |
111436-61-4 |
|---|---|
Formule moléculaire |
C15H13BrO3 |
Poids moléculaire |
321.16 g/mol |
Nom IUPAC |
3-[4-(bromomethyl)phenoxy]-4-methoxybenzaldehyde |
InChI |
InChI=1S/C15H13BrO3/c1-18-14-7-4-12(10-17)8-15(14)19-13-5-2-11(9-16)3-6-13/h2-8,10H,9H2,1H3 |
Clé InChI |
ZHKWUTATNAYOKZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C=O)OC2=CC=C(C=C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


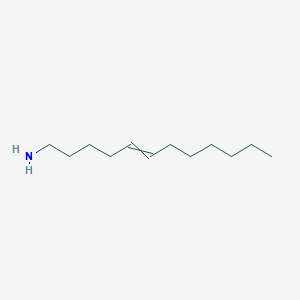
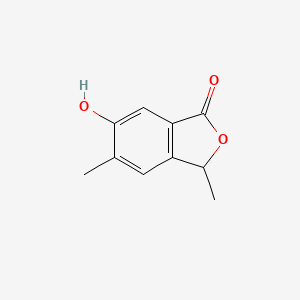

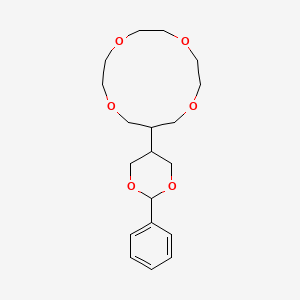

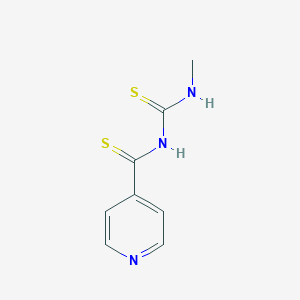
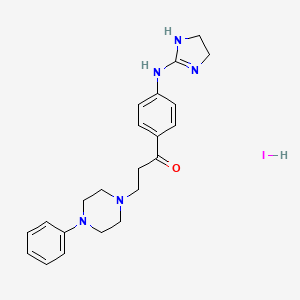
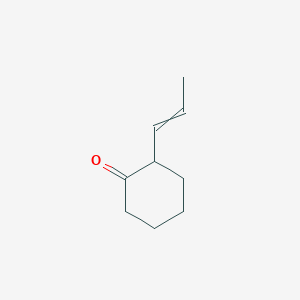
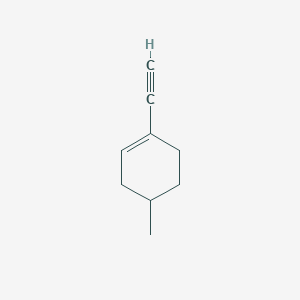
![[4-(3-Bromopropoxy)-3-methoxyphenyl]methanol](/img/structure/B14332600.png)
